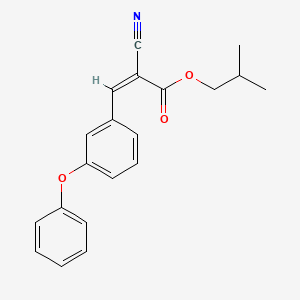

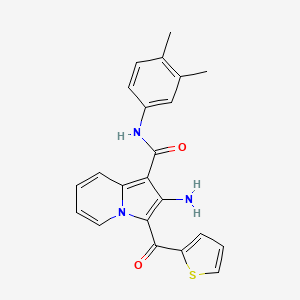

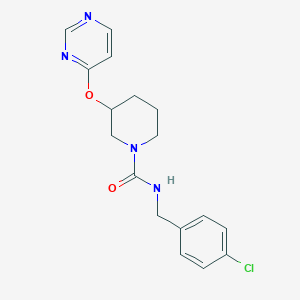

![molecular formula C18H17N5O3 B2726936 N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-phenylisoxazole-3-carboxamide CAS No. 1170400-48-2](/img/structure/B2726936.png)

N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-phenylisoxazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves the 1,3-dipolar cycloaddition of diazoalkanes to acetylenes . For instance, 3-diazopyrrolidones, prepared by nitrosation of 3-aminopyrrolidones with isoamyl nitrite in the presence of glacial acetic acid, enter in a 1,3-dipolar cycloaddition reaction with dimethyl ester of acetylenedicarboxylic acid to form tetrahydropyrazolo .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H NMR spectroscopy can be used to monitor the reaction progress . The 1,3-dipolar cycloaddition of diazolactams to the C≡С bond produces unstable spiro-3H-pyrazoles, which then undergo intramolecular [1,5]-sigmatropic rearrangement to form 4,5,6,7-tetrahydropyrazolo .Chemical Reactions Analysis

The chemical reactions involving this compound can be complex. For instance, the 1,3-dipolar cycloaddition of substituted 3-diazopyrrolidones to dimethyl acetylenedicarboxylate (DMAD) was studied to access new derivatives of 7-oxo-4,5,6,7-tetrahydropyrazolo .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For instance, single crystal XRD analysis can be used for characterization .Scientific Research Applications

Synthesis and Derivatives Formation

N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-phenylisoxazole-3-carboxamide and its derivatives have been extensively explored in scientific research, particularly in the context of synthetic organic chemistry. These compounds serve as key intermediates in the synthesis of novel heterocyclic compounds. For instance, they have been utilized in the synthesis of novel isoxazolines and isoxazoles through [3+2] cycloaddition reactions. This process involves the preparation of dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, which are then reacted with arylnitrile oxides to yield the desired isoxazolines and isoxazoles (Rahmouni et al., 2014). Similarly, derivatives of N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-phenylisoxazole-3-carboxamide have been synthesized for the investigation of their anticancer and anti-5-lipoxygenase activities, highlighting the compound's potential in therapeutic applications (Rahmouni et al., 2016).

Biological Activities Exploration

The derivatives of N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-phenylisoxazole-3-carboxamide have been explored for various biological activities. This includes the study of their antimicrobial, anti-inflammatory, and antiallergic properties. For example, certain synthesized compounds based on this structure have shown promising antiallergic activity, demonstrating their potential as therapeutic agents (Nohara et al., 1985). Additionally, some derivatives have been investigated for their antitumor and antimicrobial activities, indicating the broad spectrum of pharmacological applications (El‐Borai et al., 2013).

properties

IUPAC Name |

N-(1,5-dimethyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)-5-phenyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O3/c1-10-8-12-15(21-23(2)16(12)20-17(10)24)19-18(25)13-9-14(26-22-13)11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,20,24)(H,19,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJFHQSLSAMIMTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(NC1=O)N(N=C2NC(=O)C3=NOC(=C3)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-phenylisoxazole-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

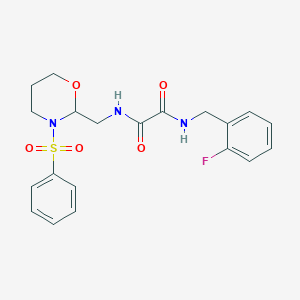

![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(3-(ethylsulfonyl)azetidin-1-yl)propan-1-one](/img/structure/B2726857.png)

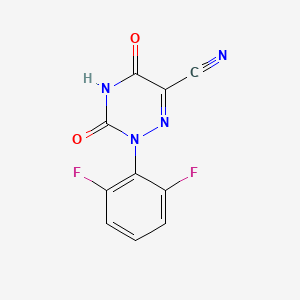

![N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2726859.png)

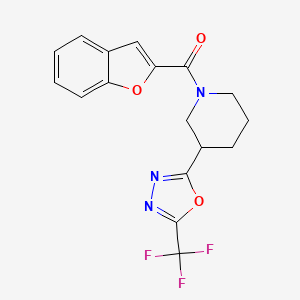

![N-[(2Z)-3-(1H-benzimidazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-2-methoxyaniline](/img/structure/B2726868.png)

![N-(3,5-dimethoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2726871.png)

![5-[(4-chlorophenyl)sulfanyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2726875.png)